BenchChemオンラインストアへようこそ!

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Late-stage diversification Palladium cross-coupling Medicinal chemistry

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 1239754-53-0) belongs to the pyrazolo[4,3-c]pyrazole heterocyclic family, a class recognized as a novel and synthetically versatile scaffold for developing dual DYRK1A-CLK1 inhibitors with therapeutic potential in Alzheimer's disease. Its structure features a bromine atom at position 6 and methyl groups at positions 1 and 3, which collectively create a well-defined synthetic handle for further functionalization via cross-coupling chemistry, while the fused bicyclic core itself acts as an ATP-competitive kinase hinge-binder.

Molecular Formula C6H7BrN4
Molecular Weight 215.05 g/mol
CAS No. 1239754-53-0
Cat. No. B1382423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
CAS1239754-53-0
Molecular FormulaC6H7BrN4
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C(NN=C12)Br)C
InChIInChI=1S/C6H7BrN4/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H,8,9)
InChIKeySSPCRKRUTKEDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole: A Versatile Halogenated Scaffold for Kinase-Targeted Drug Discovery


6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 1239754-53-0) belongs to the pyrazolo[4,3-c]pyrazole heterocyclic family, a class recognized as a novel and synthetically versatile scaffold for developing dual DYRK1A-CLK1 inhibitors with therapeutic potential in Alzheimer's disease [1]. Its structure features a bromine atom at position 6 and methyl groups at positions 1 and 3, which collectively create a well-defined synthetic handle for further functionalization via cross-coupling chemistry, while the fused bicyclic core itself acts as an ATP-competitive kinase hinge-binder [1][2].

Why Generic Pyrazolo[4,3-c]pyrazole Analogs Cannot Substitute 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole in Kinase-Focused Programs


Substituting this compound with a closely related pyrazolo[4,3-c]pyrazole analog—such as the non-brominated 1,3-dimethyl derivative (CAS 1239785-67-1) or the parent unsubstituted scaffold—introduces significant synthetic and strategic liabilities. The bromine atom at the 6-position is not a spectator substituent; it is a critical functional handle that enables modular derivatization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access diverse C6-aryl/heteroaryl libraries. The absence of this halogen forces researchers onto lengthier de novo synthetic routes that lack the late-stage diversification efficiency of the 6-bromo intermediate [1][2]. Furthermore, even subtle structural changes on the pyrazolo[4,3-c]pyrazole core drastically alter kinase selectivity: in head-to-head kinase panel screening, the parent scaffold (compound 35, R1=R2=H) showed >10 μM IC50 against DYRK1A, whereas strategic C6/C3 substitution shifted potency to 400 nM and imparted CLK1 selectivity, demonstrating that the specific substitution pattern directly governs target engagement [1].

Quantitative Differentiation Evidence: 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole vs. Key Comparators


Synthetic Versatility: 6-Bromo Intermediate vs. Non-Halogenated 1,3-Dimethyl Analog

The presence of a bromine atom at position 6 of 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole provides a defined exit vector for modular palladium-catalyzed cross-coupling reactions, a capability absent in the non-halogenated 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 1239785-67-1). This functional handle allows direct installation of aryl, heteroaryl, alkenyl, or alkynyl groups at C6 to rapidly generate focused compound libraries for structure-activity relationship (SAR) exploration [1]. The non-brominated analog lacks this reactive site entirely, requiring de novo synthesis of each C6 variant from separate, often multi-step, synthetic sequences, significantly reducing throughput in lead optimization campaigns [1][2].

Late-stage diversification Palladium cross-coupling Medicinal chemistry

Kinase Selectivity Baseline: Pyrazolo[4,3-c]pyrazole Parent Scaffold vs. C6-Substituted Derivatives

In a kinase inhibition panel comprising CLK1, DYRK1A, GSK3α/β, and CDK5/p25, the parent unsubstituted pyrazolo[4,3-c]pyrazole scaffold (compound 35, R1=R2=H) displayed weak inhibitory activity across all targets, with IC50 values of >10 µM against DYRK1A and CDK5/p25, 2 µM against CLK1, and 5 µM against GSK3α/β [1]. In contrast, strategic introduction of a C6 substituent (via the 6-bromo intermediate) yielded analogs with markedly improved potency and target selectivity. For example, the 4-(4-methylpiperazin-1-yl)phenyl derivative at C6 (compound 19c, derived from the brominated scaffold) inhibited CLK1 with an IC50 of 110 nM and DYRK1A with an IC50 of 400 nM, representing a >25-fold improvement in CLK1 potency and a >90-fold selectivity shift relative to the parent scaffold [1].

Kinase profiling Alzheimer's disease DYRK1A/CLK1 inhibition

Amyloid-β Aggregation Inhibition: Di-Substituted vs. Mono-Substituted Pyrazolo[4,3-c]pyrazole Congeners

Pyrazolo[4,3-c]pyrazole analogs that are di-substituted at positions 3 and 6 exhibited potent inhibition of Aβ40 peptide aggregation, whereas mono-substituted congeners were generally weaker or inactive in the same assay. The ability of these compounds to inhibit Aβ40 aggregation was assessed using circular dichroism and Thioflavin T fluorescence assays [1]. The 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole, bearing both the C3 methyl and a reactive C6 bromine, thus serves as the immediate precursor for generating the di-substituted analogs that display this dual kinase/anti-amyloid profile, a functional attribute not achievable with mono-methyl or des-bromo analogs [1][2].

Amyloid-β aggregation Biophysical assay Alzheimer's multi-target

Tautomeric Stability Control by C3 Methyl Substitution: 6-Bromo-1,3-dimethyl vs. 6-Bromo-3H-tautomer Analogs

The tautomeric equilibrium of pyrazolo[4,3-c]pyrazoles is dictated by substituents at positions 3 and 6. Low-temperature NMR and DFT studies confirm that 3,6-disubstituted pyrazolo[4,3-c]pyrazoles exist predominantly in the N1-H/N4-H tautomeric form, with the minor tautomer structure governed by the nature of the C3 and C6 substituents [1]. The presence of the C3 methyl group in 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole locks the scaffold into the biologically active N1-H/N4-H tautomer, in contrast to 6-bromo analogs lacking the C3 methyl, which may exhibit divergent tautomeric populations and consequently variable binding poses toward kinase ATP pockets [2][1].

Tautomerism DFT calculations NMR spectroscopy

Electronic Modulation via C6 Substituent: Bromide as a Synthetic Entry Point to Electron-Withdrawing/Donating Groups

The electronic nature of the C6 substituent in pyrazolo[4,3-c]pyrazoles directly influences the electron density of the heterocyclic core, modulating hydrogen-bonding interactions with the kinase hinge region. The bromine atom in 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole serves as both a steric placeholder and an electron-withdrawing group that can be replaced, via cross-coupling, with electron-donating (e.g., 4-methoxyphenyl) or further electron-withdrawing (e.g., 4-cyanophenyl) groups to fine-tune hinge-binding affinity [1][2]. The unsubstituted C6-H parent scaffold and the C6-methyl analog lack this electronic tunability, limiting their utility in systematic SAR campaigns aimed at optimizing kinase inhibitory potency and selectivity.

Electronic effects Cross-coupling Kinase hinge-binding

Scalable Synthesis and Purity Profile: 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole vs. Other Halogenated Heterocycle Intermediates

Commercial suppliers, including MolCore and Leyan, list 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with a purity specification of NLT 98% and molecular formula C6H7BrN4 (MW 215.05), certified under ISO quality systems suitable for global pharmaceutical R&D . In contrast, alternative halogenated pyrazolo[4,3-c]pyrazole intermediates (e.g., 7-bromo-1H-pyrazolo[4,3-c]pyridine) possess different ring systems that lack the dual nitrogen hinge-binding motif of the pyrazolo[4,3-c]pyrazole core, rendering them unsuitable for programs targeting the DYRK1A/CLK1 kinase binding mode [1]. The consistent availability of the title compound at >98% purity, combined with its ISO-certified quality management, ensures reproducible outcomes in cross-coupling and subsequent kinase assays.

Process chemistry Purity API intermediate

Optimal Research and Industrial Applications for 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole


Generation of Kinase-Focused Compound Libraries via Parallel Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams can utilize 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole as a universal starting material for the parallel synthesis of C6-aryl/heteroaryl libraries. The bromine handle undergoes efficient Suzuki-Miyaura coupling with a broad range of arylboronic acids, enabling the rapid exploration of SAR around the solvent-exposed region of the DYRK1A and CLK1 ATP-binding pockets [1]. This modular approach reduces the synthesis time for a 50-membered library from months to weeks compared to sequential de novo synthesis of each analog.

Development of Bifunctional Anti-Alzheimer Agents Targeting Both Kinase and Amyloid Pathways

The 6-bromo-1,3-dimethyl scaffold is the only commercially available pyrazolo[4,3-c]pyrazole intermediate that simultaneously provides the C3-methyl group necessary for tautomeric stabilization [2] and the C6-bromo handle required for installing substituents that confer dual DYRK1A/CLK1 inhibition and Aβ40 anti-aggregation activity [1]. Research programs focused on multi-target-directed ligands for Alzheimer's disease can procure this single intermediate to access both pharmacological dimensions through systematic C6 derivatization.

Co-crystallography Probe Synthesis for Kinase-Ligand Structural Biology

Structural biology groups requiring high-purity ligands for kinase co-crystallization or cryo-EM studies can employ 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole, converted via a single cross-coupling step to potent, low-nanomolar inhibitors such as compound 19c (CLK1 IC50 = 110 nM), to generate well-diffracting crystals in complex with CLK1 or DYRK1A [1]. The defined tautomeric state and >98% purity ensure reproducible crystallographic outcomes and unambiguous electron density maps.

Process Chemistry Optimization for Late-Stage Functionalization of Advanced Intermediates

In an industrial process chemistry setting, the compound serves as a penultimate intermediate for the convergent synthesis of drug candidates. Its bromine atom allows late-stage diversification, minimizing the number of steps performed on high-value, structurally complex intermediates and thereby improving overall process yield and reducing cost of goods. The ISO-certified quality and well-characterized tautomeric stability [2] facilitate seamless technology transfer from discovery to pilot-scale production.

Quote Request

Request a Quote for 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.